molecular formula C18H17FN4O2 B2925059 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1903164-78-2

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide

Cat. No.: B2925059
CAS No.: 1903164-78-2
M. Wt: 340.358
InChI Key: NAXKGVSMKXNDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide is a complex organic compound with a unique molecular structure that combines a benzo[d][1,2,3]triazinone core with a fluoro group and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound exhibits a mixed-type inhibition mode, meaning it can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance neuronal communication, which could potentially improve cognitive function. Some of the compounds in this family have shown significant neuroprotective activity against H2O2-induced oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions starting from readily available precursors. A common route includes the formation of the benzo[d][1,2,3]triazinone ring, followed by fluorination and subsequent coupling with the benzamide moiety. Each step requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized batch or continuous flow processes. These methods employ advanced techniques such as automated synthesis and purification systems to enhance

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-11-3-4-12(2)14(9-11)17(24)20-7-8-23-18(25)15-10-13(19)5-6-16(15)21-22-23/h3-6,9-10H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXKGVSMKXNDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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